APJ Receptor Antagonist Screening Registration vs. ML221
The target compound is registered in APJ receptor antagonist bioassays (Burnham Center for Chemical Genomics, SBCCG-A459 panel), alongside a selectivity counter-screen against the AT1 receptor . The structurally related compound ML221 (4-nitrobenzoate analog) demonstrates IC50 values of 0.70 µM (cAMP) and 1.75 µM (β-arrestin) in functional APJ assays . Quantitative IC50 data for the 3-chlorobenzoate variant has not been publicly disclosed in primary literature, precluding a direct potency comparison. However, the registration of this compound in SAR-focused APJ screening panels indicates its inclusion in systematic potency and selectivity profiling efforts, making it a relevant candidate for projects requiring alternative substituent scanning within the series.
| Evidence Dimension | APJ antagonism potency (cAMP / β-arrestin functional assay) |
|---|---|
| Target Compound Data | IC50 not publicly disclosed; registered in APJ antagonist screening panel |
| Comparator Or Baseline | ML221 (4-nitrobenzoate analog): IC50 0.70 µM (cAMP), 1.75 µM (β-arrestin) |
| Quantified Difference | Not quantifiable from available records |
| Conditions | CHOK1 cells expressing APJ receptor; apelin-13-induced β-arrestin recruitment (Cheminuminescence, 90 min); cAMP modulation assay |
Why This Matters
For procurement decisions, knowing whether a compound has been included in systematic screening panels indicates its relevance to a specific target, even when full dose-response data is not yet public; this panel registration distinguishes it from untested library members.
